molecular formula C56H94O24 B3029983 Quinquenoside R1 CAS No. 85013-02-1

Quinquenoside R1

Cat. No.: B3029983
CAS No.: 85013-02-1
M. Wt: 1151.3 g/mol
InChI Key: SNHCPECPLQRJNL-GWNBYJSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinquenoside R1 is a ginsenoside, a type of saponin compound, derived from the roots of Panax quinquefolius, commonly known as American ginseng. This compound is known for its various pharmacological properties and has been extensively studied for its potential health benefits. This compound is characterized by its complex molecular structure, which includes multiple sugar moieties attached to a dammarane skeleton.

Scientific Research Applications

Quinquenoside R1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reference compound for the identification and quantification of ginsenosides in various ginseng products. It is also studied for its chemical properties and potential modifications to enhance its stability and bioavailability.

Biology

In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent. Studies have shown that it can modulate various signaling pathways and exhibit anti-inflammatory, antioxidant, and anticancer activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular health, immune function, and metabolic disorders. Clinical studies are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industry, this compound is used in the production of health supplements and functional foods. Its inclusion in these products is based on its potential health benefits and its ability to enhance the overall efficacy of the formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinquenoside R1 is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves several steps, including extraction, purification, and identification. The extraction is usually performed using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction from Panax quinquefolius roots. The roots are first dried and then subjected to solvent extraction. The extract is then concentrated and purified using chromatographic methods. The final product is obtained after several rounds of purification to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Quinquenoside R1 undergoes various chemical reactions, including hydrolysis, dehydration, decarboxylation, and isomerization. These reactions are crucial for transforming this compound into other bioactive compounds.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or enzymatic conditions to break down the glycosidic bonds.

    Dehydration: Often carried out under high-temperature conditions to remove water molecules.

    Decarboxylation: Usually involves heating in the presence of a catalyst to remove carbon dioxide.

    Isomerization: Can be induced by changes in pH or temperature to convert the compound into different isomeric forms.

Major Products Formed

The major products formed from these reactions include various less-polar ginsenosides and other bioactive metabolites. These transformations enhance the biological activity and pharmacological properties of the original compound.

Mechanism of Action

The mechanism of action of quinquenoside R1 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of several enzymes and receptors, leading to its diverse pharmacological effects. For example, this compound can inhibit the activity of inflammatory mediators, enhance antioxidant defenses, and induce apoptosis in cancer cells. These actions are mediated through the regulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

Comparison with Similar Compounds

Quinquenoside R1 is unique among ginsenosides due to its specific structure and biological activities. Similar compounds include other ginsenosides such as ginsenoside Rb1, ginsenoside Rg1, and ginsenoside Rh1. While these compounds share a common dammarane skeleton, they differ in the number and position of sugar moieties attached to the aglycone. This structural variation results in different pharmacological properties and biological activities.

List of Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rg1
  • Ginsenoside Rh1
  • Ginsenoside Rd
  • Ginsenoside Re

Each of these compounds has its unique set of biological activities and potential health benefits, making them valuable for various therapeutic applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCPECPLQRJNL-GWNBYJSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H94O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316745
Record name Quinquenoside R1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1151.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85013-02-1
Record name Quinquenoside R1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85013-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinquenoside R1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.